molecular formula C12H14N2O3 B1313051 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 565448-79-5

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B1313051
CAS No.: 565448-79-5
M. Wt: 234.25 g/mol
InChI Key: QDBOSPXDVWNBOF-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with a unique structure that combines a pyridine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the pyridine or oxazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Isopentyl-1H-pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyridine-based structure but differs in the fused ring system.

    1-Isopentyl-1H-pyrido[2,3-d]pyrimidin-2,4-dione: Another related compound with a pyrimidine ring instead of an oxazine ring.

Uniqueness: 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring fusion and the presence of an oxazine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(2)5-7-14-10-9(4-3-6-13-10)11(15)17-12(14)16/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBOSPXDVWNBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437044
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565448-79-5
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565448-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (95%, 0.048 g, 2.0 mmol) in dimethylacetamide (2 mL) at 20° C. under nitrogen was reacted with the product of Example 1A (0.3 g, 1.83 mmol). The reaction mixture was stirred for ½ hour then treated with 1-bromo-3-methylbutane (0.3 g, 2.0 mmol) and stirred for an additional 16 hours. The reaction was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated under vacuum. The crude product was purified by flash column chromatography on silica gel eluting with hexanes and ethyl acetate (3:1) to give the title compound as a white solid (0.218 g, 51%). MS (ESI−) m/z 233 (M−H)−. 1H NMR (300 MHz, DMSO-d6) δ 0.93 (s, 3H), 0.96 (s, 3H), 1.55 (m, 2H), 1.66 (m, 1H), 4.14 (t, J=7.72 Hz, 2H), 7.37 (dd, J=7.91, 4.96 Hz, 1H), 8.38 (dd, J=7.72, 1.84 Hz, 1H), 8.78 (dd, J=4.78, 1.84 Hz, 1H).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Yield
51%

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